
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2-(1H-indol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2-(1H-indol-3-yl)acetamide is a synthetic organic compound that features a complex structure combining a pyrimidine ring, an indole moiety, and an acetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2-(1H-indol-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
-
Formation of the Pyrimidine Intermediate: : The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2,6-dimethylpyrimidine and dimethylamine. This step often requires the use of a strong base like sodium hydride and a polar aprotic solvent such as dimethylformamide (DMF).
-
Indole Derivative Preparation: : The indole moiety is prepared separately, often starting from indole-3-acetic acid. This involves protection and deprotection steps to ensure the correct functional groups are available for subsequent reactions.
-
Coupling Reaction: : The pyrimidine intermediate is then coupled with the indole derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
-
Final Acetamide Formation:
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be crucial to maintain the reaction conditions and optimize the synthesis process.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
-
Reduction: : Reduction reactions can be performed on the pyrimidine ring using reducing agents such as lithium aluminum hydride (LiAlH4).
-
Substitution: : The dimethylamino group on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions, such as using alkyl halides in the presence of a base.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Agents: N,N’-dicyclohexylcarbodiimide, 4-dimethylaminopyridine.
Bases: Sodium hydride, potassium carbonate.
Major Products
Oxidation Products: Oxidized derivatives of the indole moiety.
Reduction Products: Reduced forms of the pyrimidine ring.
Substitution Products: Various substituted pyrimidine derivatives.
科学的研究の応用
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2-(1H-indol-3-yl)acetamide has several applications in scientific research:
-
Medicinal Chemistry: : It is investigated for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes involved in disease pathways.
-
Biological Studies: : The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
-
Pharmacology: : Research focuses on its pharmacokinetics and pharmacodynamics to determine its efficacy and safety as a drug candidate.
-
Industrial Applications: : It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
作用機序
The mechanism of action of N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2-(1H-indol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of these targets. This interaction can lead to inhibition or activation of biochemical pathways, depending on the nature of the target and the binding affinity of the compound.
類似化合物との比較
Similar Compounds
- N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2-(1H-indol-3-yl)ethanamide
- N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2-(1H-indol-3-yl)propionamide
Uniqueness
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2-(1H-indol-3-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
生物活性
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2-(1H-indol-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, mechanisms of action, and biological effects, supported by relevant case studies and research findings.
The synthesis of this compound typically involves multi-step organic reactions. The process includes:
- Formation of the Pyrimidine Intermediate : This is achieved through a condensation reaction involving 2,6-dimethylpyrimidine and dimethylamine, often using sodium hydride as a base in dimethylformamide (DMF) as the solvent.
- Indole Derivative Preparation : The indole moiety is synthesized separately, commonly starting from indole-3-acetic acid, involving protection and deprotection steps to ensure correct functional groups for subsequent reactions.
The final compound exhibits a molecular formula of C15H20N4 and a molecular weight of approximately 272.35 g/mol.
The compound's mechanism of action primarily involves its interaction with specific molecular targets such as enzymes or receptors. Its structure enables it to bind effectively to active or allosteric sites, modulating the activity of these targets. This interaction can lead to either inhibition or activation of various biochemical pathways depending on the target's nature and the binding affinity.
3.1 Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro evaluations against various cancer cell lines have shown promising results:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HeLa | 0.52 | Induces apoptosis and arrests cells in G2/M phase |
MCF-7 | 0.34 | Inhibits tubulin polymerization |
HT-29 | 0.86 | Induces apoptosis |
These findings suggest that this compound may act similarly to colchicine, a known tubulin polymerization inhibitor .
3.2 Other Pharmacological Activities
In addition to its anticancer properties, the compound has been evaluated for other biological activities:
- Anti-inflammatory Effects : Some derivatives have demonstrated significant anti-inflammatory properties through inhibition of specific pathways involved in inflammation .
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial effects against various pathogens, although further research is needed to establish these findings conclusively.
Case Study: Anticancer Efficacy
A study published in early 2023 evaluated the efficacy of several synthesized compounds related to this compound against HeLa and MCF-7 cell lines. The results indicated that modifications in the compound structure could significantly enhance its potency, with some derivatives achieving IC50 values below 0.5 µM .
5. Conclusion
This compound shows considerable promise as a biologically active compound with potential applications in cancer therapy and possibly other therapeutic areas. Ongoing research is necessary to fully elucidate its mechanisms, optimize its efficacy, and explore its safety profile for clinical applications.
特性
IUPAC Name |
N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-2-(1H-indol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O/c1-12-8-14(22-18(21-12)23(2)3)11-20-17(24)9-13-10-19-16-7-5-4-6-15(13)16/h4-8,10,19H,9,11H2,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGFFKUFWXVCIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)CNC(=O)CC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。